Lysergide maleate

Catalog No.
S534178
CAS No.
24656-41-5
M.F
C24H29N3O5
M. Wt
439.5 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lysergide maleate

CAS Number

24656-41-5

Product Name

Lysergide maleate

IUPAC Name

(6aR,9R)-N,N-diethyl-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;(Z)-but-2-enedioic acid

Molecular Formula

C24H29N3O5

Molecular Weight

439.5 g/mol

InChI

InChI=1S/C20H25N3O.C4H4O4/c1-4-23(5-2)20(24)14-9-16-15-7-6-8-17-19(15)13(11-21-17)10-18(16)22(3)12-14;5-3(6)1-2-4(7)8/h6-9,11,14,18,21H,4-5,10,12H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t14-,18-;/m1./s1

InChI Key

PBZHMSZIBQNTPH-ZYXUSYCASA-N

SMILES

CCN(CC)C(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C.C(=CC(=O)O)C(=O)O

Solubility

Soluble in DMSO

Synonyms

Lysergide maleate; Lysergic acid diethylamide; LSD, LSD-25, Acid, Delysid.

Canonical SMILES

CCN(CC)C(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C.C(=CC(=O)O)C(=O)O

Isomeric SMILES

CCN(CC)C(=O)[C@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)C.C(=C\C(=O)O)\C(=O)O

Description

The exact mass of the compound Lysergide maleate is 439.2107 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Exact Mass

439.2107

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

79LNZ35K7M

Wikipedia

Lysergide maleate

Dates

Modify: 2023-07-15
1: Iglesias A, Cimadevila M, la Fuente RA, Martí-Solano M, Cadavid MI, Castro M, Selent J, Loza MI, Brea J. Serotonin 2A receptor disulfide bridge integrity is crucial for ligand binding to different signalling states but not for its homodimerization. Eur J Pharmacol. 2017 Nov 15;815:138-146. doi: 10.1016/j.ejphar.2017.09.011. Epub 2017 Sep 9. PubMed PMID: 28899696.
2: Seeman P, Ko F, Tallerico T. Dopamine receptor contribution to the action of PCP, LSD and ketamine psychotomimetics. Mol Psychiatry. 2005 Sep;10(9):877-83. PubMed PMID: 15852061.
3: González-Maeso J, Yuen T, Ebersole BJ, Wurmbach E, Lira A, Zhou M, Weisstaub N, Hen R, Gingrich JA, Sealfon SC. Transcriptome fingerprints distinguish hallucinogenic and nonhallucinogenic 5-hydroxytryptamine 2A receptor agonist effects in mouse somatosensory cortex. J Neurosci. 2003 Oct 1;23(26):8836-43. PubMed PMID: 14523084.
4: Tomitaka M, Tomitaka S, Rajdev S, Sharp FR. Fluoxetine prevents PCP- and MK801-induced HSP70 expression in injured limbic cortical neurons of rats. Biol Psychiatry. 2000 May 1;47(9):836-41. PubMed PMID: 10812043.
5: Angers A, Storozhuk MV, Duchaîne T, Castellucci VF, DesGroseillers L. Cloning and functional expression of an Aplysia 5-HT receptor negatively coupled to adenylate cyclase. J Neurosci. 1998 Aug 1;18(15):5586-93. PubMed PMID: 9671650.
6: Carter D, Champney M, Hwang B, Eglen RM. Characterization of a postjunctional 5-HT receptor mediating relaxation of guinea-pig isolated ileum. Eur J Pharmacol. 1995 Jul 14;280(3):243-50. PubMed PMID: 8566092.
7: Carlsson ML. The selective 5-HT2A receptor antagonist MDL 100,907 counteracts the psychomotor stimulation ensuing manipulations with monoaminergic, glutamatergic or muscarinic neurotransmission in the mouse--implications for psychosis. J Neural Transm Gen Sect. 1995;100(3):225-37. PubMed PMID: 8748668.
8: Callahan PM, Appel JB. Differentiation between the stimulus effects of (+)-lysergic acid diethylamide and lisuride using a three-choice, drug discrimination procedure. Psychopharmacology (Berl). 1990;100(1):13-8. PubMed PMID: 2296621.
9: White FJ. Comparative effects of LSD and lisuride: clues to specific hallucinogenic drug actions. Pharmacol Biochem Behav. 1986 Feb;24(2):365-79. PubMed PMID: 3952127.
10: Minnema DJ, Hendry JS, Rosecrans JA. Discriminative stimulus properties of pizotifen maleate (BC105): a putative serotonin antagonist. Psychopharmacology (Berl). 1984;83(2):200-4. PubMed PMID: 6431474.
11: Minnema DJ, Rosecrans JA. Amphetamine and LSD as discriminative stimuli: alterations following neonatal monoamine reductions. Pharmacol Biochem Behav. 1984 Jan;20(1):95-101. PubMed PMID: 6420809.
12: White FJ, Appel JB. The role of dopamine and serotonin in the discriminative stimulus effects of lisuride. J Pharmacol Exp Ther. 1982 May;221(2):421-7. PubMed PMID: 7077537.
13: Winter JC. Effects of the phenethylamine derivatives, BL-3912, fenfluramine, and Sch-12679, in rats trained with LSD as a discriminative stimulus. Psychopharmacology (Berl). 1980;68(2):159-62. PubMed PMID: 6776559.
14: Sondack DL. TLC separation and identification of diastereomers of D-ergonovine maleate. J Pharm Sci. 1974 Jul;63(7):1141-3. PubMed PMID: 4855292.
15: Boakes RJ, Bradley PB, Briggs I, Dray A. Antagonism of 5-hydroxytryptamine by LSD 25 in the central nervous system: a possible neuronal basis for the actions of LSD 25. Br J Pharmacol. 1970 Oct;40(2):202-18. PubMed PMID: 5492893; PubMed Central PMCID: PMC1702892.
16: Semonský M, Zikán V, Votava Z, Podvalová I, Ponec K. [N-(D-6-methyl-8-isoergolenyl)-N',N'-diethyl-urea acid maleate (Lysenyl Spofa--a new drug with antiserotonin action]. Cesk Farm. 1968 Jul;17(6):296-305. Review. Czech. PubMed PMID: 4972449.
17: OH JO, EVANS CA. Suppressive effects of pyrilamine maleate and d-lysergic acid diethylamide (LSD-25) on early corneal lesions produced in vitro by Newcastle disease virus (NDV) and compound 48/80. Virology. 1960 Jan;10:127-43. PubMed PMID: 14428440.

Explore Compound Types